molecular formula C13H13NO2S2 B5782333 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide

2-phenyl-N-(2-thienylmethylene)ethanesulfonamide

Cat. No. B5782333
M. Wt: 279.4 g/mol
InChI Key: MATYVFNCSUKKKF-SDNWHVSQSA-N
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Description

2-phenyl-N-(2-thienylmethylene)ethanesulfonamide, also known as PTES, is a sulfonamide compound that has been widely used in scientific research. PTES is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

2-phenyl-N-(2-thienylmethylene)ethanesulfonamide inhibits CAIX by binding to its active site and blocking its catalytic activity. CAIX is involved in regulating the pH of cancer cells, which is important for their survival and growth. Inhibition of CAIX by this compound disrupts this pH regulation, leading to a decrease in tumor cell viability and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CAIX, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and reduce tumor cell migration and invasion.

Advantages and Limitations for Lab Experiments

2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of CAIX, making it a useful tool for studying the role of this enzyme in cancer. This compound is also relatively stable and easy to synthesize, making it a cost-effective reagent for research. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of this compound in animal models before moving on to clinical trials in humans.
Conclusion
This compound (this compound) is a promising compound for cancer research due to its potent inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. This compound has been shown to have a number of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and reduction of tumor cell migration and invasion. While this compound has some limitations as a research tool, it holds great promise for the development of new cancer therapies.

Synthesis Methods

The synthesis of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide involves the reaction of 2-thienylmethylene-2-aminopropane-1-sulfonic acid with benzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. This compound has been shown to be a potent and selective inhibitor of CAIX, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(NE)-2-phenyl-N-(thiophen-2-ylmethylidene)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATYVFNCSUKKKF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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